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Compound of Interest

Compound Name: Suzetrigine phenol

Cat. No.: B15589930 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides comprehensive guidelines for the stability and long-term

storage of Suzetrigine (brand name Journavx™). It includes recommended storage conditions

for both the active pharmaceutical ingredient (API) and the formulated drug product, along with

generalized protocols for stability testing based on industry standards.

Introduction
Suzetrigine is a first-in-class, selective inhibitor of the Nav1.8 sodium channel, developed for

the management of moderate to severe acute pain. As a non-opioid analgesic, its stability

profile is critical for ensuring safety, efficacy, and quality throughout its shelf life. This document

outlines the key considerations for maintaining the integrity of Suzetrigine during research,

development, and clinical use.

Physicochemical Properties
A summary of the known physicochemical properties of Suzetrigine is presented in Table 1.

Table 1: Physicochemical Properties of Suzetrigine
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Property Value Reference

Chemical Name

4-[[(2R,3S,4S,5R)-3-(3,4-

Difluoro-2-methoxyphenyl)-4,5-

dimethyl-5-

(trifluoromethyl)oxolane-2-

carbonyl]amino]pyridine-2-

carboxamide

[1]

Molecular Formula C₂₁H₂₀F₅N₃O₄ [2]

Molecular Weight 473.40 g/mol [1]

Appearance Solid powder [3]

Solubility
Soluble in DMSO and Ethanol;

Insoluble in water.
[3][4]

Metabolism

Primarily metabolized by

Cytochrome P450 3A (CYP3A)

enzymes.

[5][6][7][8]

Recommended Storage Conditions
To ensure the stability and integrity of Suzetrigine, the following storage conditions are

recommended. These conditions are based on available data for the API and the FDA-

approved formulated product.

Table 2: Recommended Long-Term Storage Conditions for Suzetrigine
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Formulation
Storage
Temperature

Relative
Humidity

Shelf
Life/Expiry

Additional
Notes

Suzetrigine API

(Powder)

Room

Temperature

(short-term,

months) or -20°C

(long-term, up to

3 years).

Not specified Up to 3 years

Store in a well-

sealed container,

protected from

light and

moisture.

Suzetrigine in

Solution (DMSO)

-20°C (up to 1

month) or -80°C

(up to 1 year).

Not applicable Up to 1 year

Aliquot to avoid

repeated freeze-

thaw cycles. Use

fresh DMSO as

moisture-

absorbing DMSO

can reduce

solubility.

Journavx™ (50

mg Tablets)

20°C to 25°C

(68°F to 77°F);

excursions

permitted to

15°C to 30°C

(59°F to 86°F)

[see USP

Controlled Room

Temperature].

Not specified 24 months

Store in the

original container

to protect from

light and

moisture.

Stability Profile and Degradation Pathways
While specific quantitative data from forced degradation studies on Suzetrigine are not publicly

available, it is known to be primarily metabolized via CYP3A enzymes.[5][6] This suggests that

oxidative pathways may be a relevant degradation route to consider during stability-indicating

method development.

A generalized workflow for assessing the stability of a new chemical entity like Suzetrigine is

depicted below.
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Phase 1: Drug Substance Stability

Phase 2: Method Development & Validation

Phase 3: Drug Product Stability

Phase 4: Data Analysis & Shelf-Life Determination

Drug Substance (API)

Forced Degradation Studies
(Acid, Base, Oxidative, Thermal, Photolytic)

Long-Term Stability
(e.g., 25°C/60% RH)

Accelerated Stability
(e.g., 40°C/75% RH)

Develop Stability-Indicating
Analytical Method (e.g., HPLC)

Analyze Data from all Studies

Validate Method (ICH Q2)

Long-Term Stability
(25°C/60% RH)

Accelerated Stability
(40°C/75% RH)

Drug Product (Tablets)

Establish Re-test Period (API)
& Shelf Life (Product)

Click to download full resolution via product page

Caption: General workflow for pharmaceutical stability testing.
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The primary metabolic pathway for Suzetrigine involves CYP3A enzymes.

Suzetrigine (Parent Drug)

CYP3A Enzymes
(Primary Pathway)

Metabolism

Metabolites (e.g., M6-SUZ)

Hepatic and Renal Excretion

Click to download full resolution via product page

Caption: Primary metabolic pathway of Suzetrigine.

Experimental Protocols for Stability Testing
The following protocols are generalized based on the International Council for Harmonisation

(ICH) guideline Q1A(R2) and are intended to serve as a template for designing stability studies

for Suzetrigine.[3][5][9]

Protocol: Forced Degradation Study of Suzetrigine API
Objective: To identify potential degradation products and pathways, and to establish the

intrinsic stability of the Suzetrigine molecule. This information is crucial for developing a

stability-indicating analytical method.
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Methodology:

Preparation: Prepare solutions of Suzetrigine API in a suitable solvent (e.g., a mixture of

acetonitrile and water) at a concentration of approximately 1 mg/mL.

Stress Conditions:

Acid Hydrolysis: Add 0.1 N HCl to the API solution and heat at 60°C for 24 hours.

Base Hydrolysis: Add 0.1 N NaOH to the API solution and heat at 60°C for 24 hours.

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the API solution and store at

room temperature for 24 hours.

Thermal Degradation: Expose the solid API to 80°C for 48 hours.

Photostability: Expose the solid API to light providing an overall illumination of not less

than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200

watt hours/square meter (as per ICH Q1B).

Sample Analysis:

At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the stressed

sample.

Neutralize the acid and base hydrolysis samples.

Dilute all samples to a suitable concentration for analysis.

Analyze by a stability-indicating HPLC-UV method. Use a mass spectrometer (LC-MS) to

identify the mass of any degradation products.

Data Presentation: Summarize the results in a table, showing the percentage of degradation

and the formation of any new peaks (impurities).

Table 3: Example Data from a Forced Degradation Study
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Stress
Condition

Duration
(hours)

Assay of
Suzetrigine
(%)

Major
Degradant 1
(% Peak
Area)

Major
Degradant 2
(% Peak
Area)

Total
Impurities
(%)

Control 24 99.8 ND ND 0.2

0.1 N HCl,

60°C
24 92.5 4.1 1.8 7.5

0.1 N NaOH,

60°C
24 88.1 6.3 3.2 11.9

3% H₂O₂, RT 24 95.3 2.9 ND 4.7

Heat, 80°C

(Solid)
48 99.1 0.5 ND 0.9

Light (ICH

Q1B)
- 98.7 0.8 ND 1.3

ND: Not

Detected.

Data is

illustrative.

Protocol: Long-Term and Accelerated Stability of
Suzetrigine Tablets
Objective: To evaluate the stability of the final drug product under recommended storage

conditions to establish a shelf life.

Methodology:

Materials: Use at least three primary batches of Suzetrigine 50 mg tablets in their proposed

commercial packaging.

Storage Conditions (as per ICH Q1A):

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
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Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Frequency:

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Accelerated: 0, 3, and 6 months.

Analytical Tests: At each time point, perform a full battery of specification tests, which should

include:

Appearance: Visual inspection for any changes in color, shape, or markings.

Assay: Quantification of Suzetrigine content.

Related Substances: Quantification of known and unknown impurities.

Dissolution: Measurement of the rate and extent of drug release.

Water Content: (e.g., by Karl Fischer titration).

Data Analysis: Analyze trends for assay and degradation products. Use the data from

accelerated studies to support the proposed shelf life at the long-term storage condition.

Table 4: Example Long-Term Stability Data for Suzetrigine 50 mg Tablets (25°C/60% RH)
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Time (Months) Appearance Assay (%)
Total
Impurities (%)

Dissolution at
30 min (%)

0 Conforms 100.2 0.15 95

3 Conforms 100.1 0.18 94

6 Conforms 99.8 0.21 96

12 Conforms 99.5 0.25 93

18 Conforms 99.2 0.29 94

24 Conforms 98.9 0.35 92

Data is

illustrative and

represents a

stable product.

Conclusion
Suzetrigine is a chemically stable compound when stored under the recommended conditions.

The formulated product, Journavx™, has an approved shelf life of 24 months when stored at

controlled room temperature.[2][6][10] For research and development purposes, the API

powder should be stored at -20°C for long-term use. Adherence to the generalized stability

testing protocols outlined in this document, based on ICH guidelines, is essential for ensuring

the quality, safety, and efficacy of Suzetrigine throughout its lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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and industry.
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